Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
Description
Historical Context of Thiazole Research
Thiazole derivatives have been integral to organic chemistry since their discovery by Arthur Hantzsch in 1887 via the condensation of α-haloketones with thioamides. Early research focused on structural elucidation, with the thiazole core identified as a five-membered heterocycle containing sulfur and nitrogen atoms. By the mid-20th century, thiazoles gained prominence in drug discovery following the identification of thiamine (vitamin B1), whose thiazolium ring is critical for enzymatic activity. Modern applications span pharmaceuticals (e.g., epothilone antibiotics), agrochemicals (e.g., thifluzamide fungicides), and materials science.
Key Milestones in Thiazole Chemistry
Significance of Trifluoromethyl Groups in Heterocyclic Chemistry
The trifluoromethyl (-CF₃) group enhances molecular properties through:
- Electron-withdrawing effects : Increases metabolic stability by reducing oxidative degradation
- Lipophilicity : LogP values typically increase by 0.6–1.2 compared to methyl analogs
- Steric bulk : Comparable to isopropyl groups, influencing receptor binding
In heterocycles, -CF₃ groups improve bioavailability, as demonstrated by FDA-approved drugs like celecoxib (COX-2 inhibitor) and fluoxetine (SSRI antidepressant). Recent advances in synthetic methods, such as hypervalent iodine-mediated trifluoromethylation, enable precise installation of -CF₃ at nitrogen or carbon centers.
Overview of Aminophenyl-Substituted Thiazoles
Aminophenyl-thiazole hybrids combine hydrogen-bonding capacity (from -NH₂) with aromatic π-stacking interactions. Key structural features include:
- Planar geometry : Facilitates intercalation with DNA/RNA (e.g., antitumor agents)
- Tunable electronics : Electron-donating/withdrawing substituents modulate redox potentials
- Bifunctional reactivity : Free amino groups enable further derivatization (e.g., Schiff base formation)
Notable examples include 4-(3-aminophenyl)thiazole-2-carboxylic acid methyl ester, which shows promise in cancer research due to kinase inhibition.
Importance of Carboxylate Derivatives in Chemical Research
Ethyl carboxylate groups (-COOEt) serve dual roles:
- Solubility modulation : Balance lipophilicity for membrane permeability vs. aqueous compatibility
- Synthetic handle : Hydrolyzable to carboxylic acids for bioconjugation or salt formation
In thiazoles, the 5-carboxylate position is sterically accessible, enabling regioselective modifications. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate undergoes hydrolysis to carboxylic acids with 75–94% yield under basic conditions.
Properties
IUPAC Name |
ethyl 2-(4-acetylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c1-3-23-13(22)11-12(15(16,17)18)20-14(24-11)19-10-6-4-9(5-7-10)8(2)21/h4-7H,3H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKREJKQQLQPCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)C(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the trifluoromethyl group and the acetylphenylamino moiety. The final step involves esterification to form the ethyl ester.
Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and a halogenated ketone under basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetylphenylamino Moiety Addition: This step involves the coupling of the acetylphenylamine with the thiazole intermediate, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetyl moiety, resulting in amines or alcohols.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or sulfonating agents for sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula: C13H12F3N2O2S
- Molecular Weight: 314.31 g/mol
The structural features of this compound include a thiazole ring, which is known for its biological activity, and a trifluoromethyl group that enhances lipophilicity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Human lung adenocarcinoma | 23.30 ± 0.35 | Evren et al. (2019) |
| Human glioblastoma | Not specified | Evren et al. (2019) |
| Melanoma WM793 | Not specified | Evren et al. (2019) |
These studies indicate that the compound exhibits selective cytotoxicity, making it a potential candidate for further development in cancer therapeutics.
Antidiabetic Properties
Thiazole derivatives have shown promise in enhancing insulin sensitivity and lowering blood glucose levels. For instance, compounds similar to this compound have been reported to ameliorate insulin resistance in animal models.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Organic Chemistry, researchers synthesized several thiazole derivatives and tested their efficacy against human cancer cell lines. This compound demonstrated promising results with significant inhibition of tumor cell growth compared to standard chemotherapeutics like cisplatin .
Case Study 2: Insulin Sensitivity Improvement
Another research effort focused on evaluating the antidiabetic effects of thiazole derivatives. The study found that compounds structurally related to this compound improved glucose uptake in muscle cells by enhancing insulin receptor signaling pathways .
Mechanism of Action
The mechanism of action of Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring and acetylphenylamino moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate can be elucidated by comparing it to analogous thiazole derivatives (Table 1).
Table 1: Comparative Analysis of Thiazole Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group at position 4 (target compound) increases electronegativity and metabolic stability compared to methyl-substituted analogs (e.g., compound from ) . This could enhance interactions with biological targets like enzymes .
Synthetic Routes :
- The target compound’s synthesis likely involves condensation of 4-acetylphenyl thioamide with a chloroacetoacetate derivative, similar to the method described for Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (). However, the acetyl group may require protective strategies during synthesis .
Physicochemical Properties :
- The ethyl carboxylate at position 5 (common across all compounds) ensures moderate solubility in polar aprotic solvents.
- The trifluoromethyl group increases molecular weight and lipophilicity compared to methyl or hydrogen substituents .
Analogs with chlorophenoxy or triazole substituents (–4) highlight the versatility of thiazole scaffolds in generating diverse bioactivity profiles .
Biological Activity
Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with acetophenone and trifluoromethylating agents. The compound can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm its molecular structure and functional groups.
Anticancer Properties
One of the most notable biological activities of this compound is its anticancer potential. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Colorectal Cancer : Studies have shown that similar thiazole compounds can inhibit the proliferation of colorectal cancer cells. In silico studies suggest that these compounds interact with proteins involved in cancer progression, such as beta-catenin .
- Melanoma and Prostate Cancer : A related study evaluated a series of aminothiazole derivatives for their antiproliferative activity against melanoma and prostate cancer cell lines. Some derivatives demonstrated IC50 values as low as 4 µM against human gastric adenocarcinoma (AGS) and colorectal adenocarcinoma (HT-29) cells .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of Cell Cycle Progression : Compounds in this class have been shown to induce apoptosis in cancer cells, leading to increased sub-G1 phase populations in cell cycle analysis .
- Targeting Specific Pathways : The presence of electron-withdrawing groups like trifluoromethyl enhances the interaction with cellular targets, potentially leading to the inhibition of key signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their structural features. Key factors influencing activity include:
- Substituents on the Phenyl Ring : The presence of electron-donating or withdrawing groups can significantly alter the compound's potency. For example, modifications at the para position of the phenyl ring have been associated with improved anticancer activity .
- Thiazole Ring Modifications : Variations in the thiazole ring structure can also impact biological activity, with specific substitutions enhancing cytotoxic effects against various cancer cell lines .
Case Studies
- Study on Antitumor Activity : A study synthesized several aminothiazole derivatives and evaluated their anticancer properties against multiple cell lines. The most potent compound showed an IC50 value of 4.0 µM against AGS cells and 4.4 µM against HT-29 cells, highlighting the potential of thiazole-based compounds in cancer therapy .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer progression. These studies provide insights into how structural modifications can enhance binding and improve therapeutic efficacy .
Q & A
(Basic) What are the standard synthetic routes for preparing Ethyl 2-[(4-acetylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate?
Answer:
The synthesis typically involves multi-step procedures:
- Step 1: Condensation of 4-acetylaniline with a thiazole precursor (e.g., ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate) under nucleophilic substitution conditions.
- Step 2: Use of coupling agents (e.g., carbodiimides) or base-mediated reactions to facilitate the introduction of the acetylphenylamino group.
- Key Conditions: Solvents like ethanol or dichloromethane, temperatures between 60–80°C, and pH control to minimize side reactions.
- Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity .
(Basic) Which spectroscopic methods are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., acetylphenylamino at C2, trifluoromethyl at C4).
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 399.07).
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm (ester C=O) and ~1650 cm (amide C=O) for functional group validation.
- HPLC: Purity assessment using reverse-phase columns with UV detection at 254 nm .
(Advanced) How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Answer:
- Data Collection: Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) to determine unit cell parameters.
- Refinement: Use of SHELX software (SHELXL for refinement, SHELXS for structure solution) to model electron density maps and assign anisotropic displacement parameters.
- Key Metrics: R-factor < 0.05, bond length/angle deviations < 0.02 Å and 2°, respectively.
- Applications: Confirming the planarity of the thiazole ring and steric effects of the trifluoromethyl group .
(Advanced) What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Control Experiments: Replicate assays under standardized conditions (e.g., cell line specificity, pH, temperature).
- Substituent Analysis: Compare activity with analogs (e.g., replacing trifluoromethyl with methyl or chloro groups) to isolate electronic/steric effects.
- Meta-Analysis: Cross-reference IC values across studies while accounting for assay variability (e.g., fluorescence vs. luminescence readouts) .
(Advanced) How can researchers establish structure-activity relationships (SAR) for this compound’s enzyme inhibition?
Answer:
- Targeted Modifications: Synthesize derivatives with variations at C2 (e.g., alkylamino vs. arylamino) and C4 (e.g., CF vs. CH).
- Enzyme Assays: Use kinetic assays (e.g., Michaelis-Menten plots) to measure inhibition constants () against targets like kinases or proteases.
- Computational Modeling: Docking studies (AutoDock Vina) to correlate substituent bulk/hydrophobicity with binding affinity .
(Basic) What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility: Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use co-solvents (e.g., 10% Tween-80) for in vitro assays.
- Stability: Stable at -20°C for >6 months; avoid prolonged exposure to light or basic conditions (pH > 9) to prevent ester hydrolysis .
(Advanced) How does the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
Answer:
- Electron-Withdrawing Effect: The -CF group reduces electron density at C4, making the thiazole ring less susceptible to electrophilic attack but more reactive toward nucleophiles at C2.
- Steric Effects: The bulky -CF group can hinder access to the reaction site, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
(Advanced) What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
Answer:
- Challenges: Poor crystal growth due to flexible ester groups; twinning in monoclinic systems.
- Mitigation: Slow evaporation from ethanol/dichloromethane mixtures; use of additives (e.g., hexane) to induce nucleation.
- Data Processing: TWINABS for twinning correction and Olex2 for structure visualization .
(Basic) What in vitro assays are recommended for preliminary biological activity screening?
Answer:
- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli).
- Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation.
- Enzyme Inhibition: Fluorescence-based assays for proteases/kinases (e.g., trypsin, EGFR) .
(Advanced) How do functional groups (e.g., ester vs. carboxylic acid) alter pharmacokinetic properties?
Answer:
- Ester Group: Enhances lipophilicity (logP ~3.5), improving membrane permeability but requiring esterase-mediated hydrolysis for activation.
- Carboxylic Acid Analog: Higher aqueous solubility (logP ~1.2) but reduced bioavailability due to ionization at physiological pH.
- Strategies: Prodrug design (e.g., ethyl ester to carboxylic acid conversion in vivo) to balance solubility and activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
